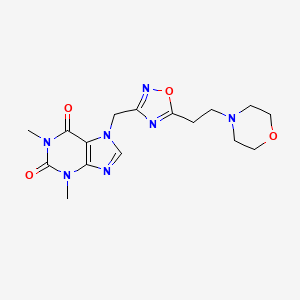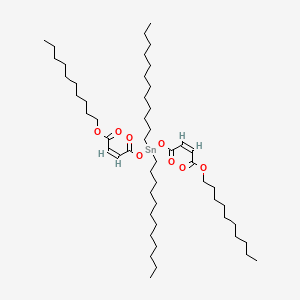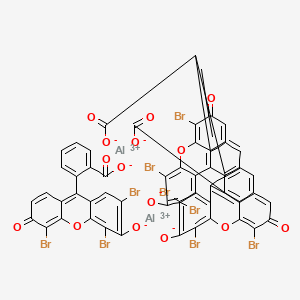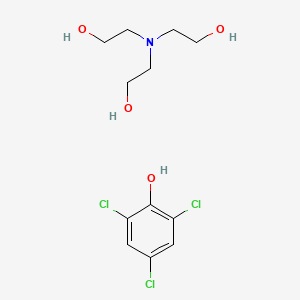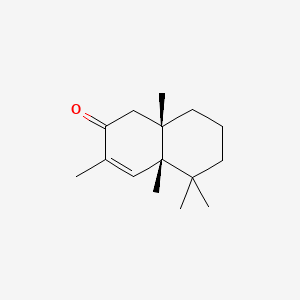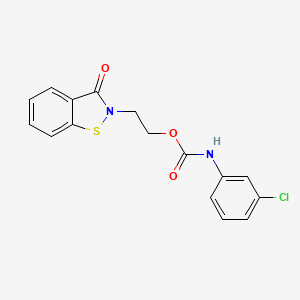
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbonyl compounds under acidic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the benzothiazole derivative with an appropriate isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that can be recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogens and cancer cells.
Materials Science: It has been investigated for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties[][3].
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate involves the inhibition of specific enzymes and disruption of cellular pathways. For instance, in antimicrobial applications, it may inhibit enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate
- 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate
- 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-bromophenyl)carbamate
Uniqueness
Compared to its analogs, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate exhibits enhanced biological activity due to the presence of the 3-chlorophenyl group, which may improve its binding affinity to target enzymes and receptors. This makes it a more potent candidate for applications in medicinal chemistry and agriculture.
Properties
CAS No. |
199172-80-0 |
|---|---|
Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H13ClN2O3S/c17-11-4-3-5-12(10-11)18-16(21)22-9-8-19-15(20)13-6-1-2-7-14(13)23-19/h1-7,10H,8-9H2,(H,18,21) |
InChI Key |
GWPCGFMQTAWQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCOC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


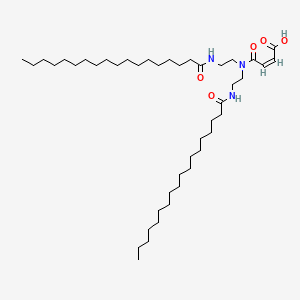
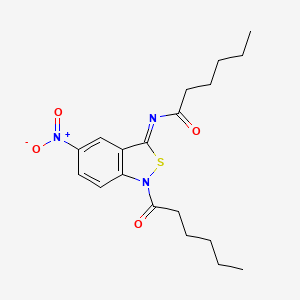


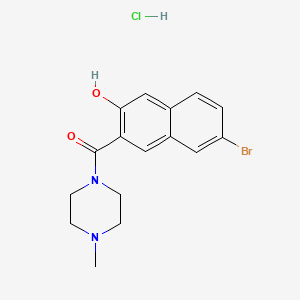
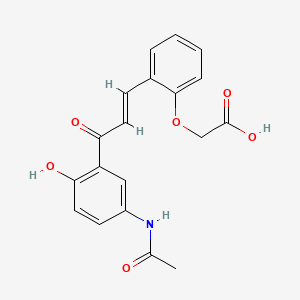
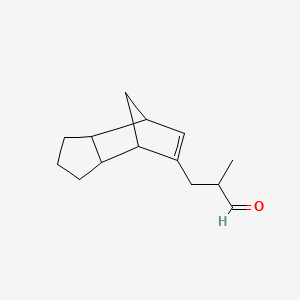
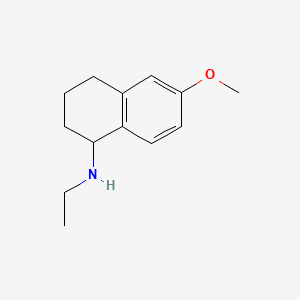
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
